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Compound of Interest

Compound Name: 8-O-Acetylharpagide

Cat. No.: B050260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-O-
Acetylharpagide, an iridoid glycoside of significant interest for its potential therapeutic
properties. This document outlines its nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, details the experimental protocols for data acquisition, and visualizes
key experimental and metabolic pathways.

Spectroscopic Data

The following sections present the quantitative NMR and MS data for 8-O-Acetylharpagide,
structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

The 'H and 3C NMR spectra of 8-O-Acetylharpagide were recorded in a mixed solvent of
Chloroform-d and a drop of DMSO-d6.[1] Chemical shifts (&) are reported in parts per million

(ppm).

Table 1: *H NMR Spectroscopic Data for 8-O-Acetylharpagide
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Chemical Shift (6

Coupling Constant

Proton opm) Multiplicity (3 in Hz)
1 4.85 d 8.0
3 6.25 dd 6.0,1.5
4 5.10 dd 6.0, 2.0
5 2.80 m
6 4.15 t 5.0
7 2.20 m
9 2.55 dd 8.0, 2.0
10 1.15 S
1 4.55 d 7.5
2' 3.20 m
3 3.35 m
4 3.28 m
5' 3.45 m
6'a 3.80 dd 12.0, 2.0
6'b 3.60 dd 12.0,5.5
OAc 2.05 S

Data sourced from Manguro et al., 2011.[1]

Table 2: 3C NMR Spectroscopic Data for 8-O-Acetylharpagide
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Carbon Chemical Shift (6 ppm)
1 94.5
3 141.0
4 103.5
5 46.0
6 78.5
7 42.0
8 86.0
9 57.5
10 21.5
11 170.5
1 99.5
2 73.5
3 76.8
4 70.5
5' 77.0
6' 61.8
OAc (C=0) 170.0
OAc (CHs) 21.0

Data sourced from Manguro et al., 2011.[1]

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) provides insights into the elemental composition
and structure of 8-O-Acetylharpagide.
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Table 3: High-Resolution Mass Spectrometry Data for 8-O-Acetylharpagide

lon Adduct Observed m/z

[M+Na]* Sodium 429.2

Data sourced from Manguro et al., 2011.[1]

Table 4: LC-MS/MS Fragmentation Data for 8-O-Acetylharpagide

Precursor lon (m/z) Fragmentation lons (m/z) Relative Abundance (%)
429.137 ([M+Na]*) 369.115662 100

351.106171 95.70

429.140076 75.45

203.053528 49.70

370.119812 14.43

Data sourced from PubChem CID 9978650.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.
The following protocols are synthesized from established methods for the analysis of 8-O-
Acetylharpagide.

NMR Spectroscopy

1H and 13C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer.[1] The
sample was dissolved in deuterated chloroform (CDCIs3) with a drop of deuterated dimethyl
sulfoxide (DMSO-d6) to aid solubility.[1] Chemical shifts were referenced to the residual solvent
signals. Standard pulse sequences were utilized for 1D (*H, 3C) and 2D (COSY, HSQC,
HMBC) NMR experiments to enable full spectral assignment.
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UPLC-MS/MS Analysis

The analysis of 8-O-Acetylharpagide and its metabolites is often performed using an Ultra-
Performance Liquid Chromatography system coupled with a tandem mass spectrometer
(UPLC-MS/MS).

o Chromatography: A Waters ACQUITY UPLC® system with an Acquity UPLC BEH C18
column (2.1 x 100 mm, 1.7 ym particle size) is typically used. The mobile phase consists of a
gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Acommon
gradient elution is as follows: 0—2 min, 10% B; 2—3 min, 10-20% B; 3—7 min, 20-100% B;
and a re-equilibration phase. The flow rate is maintained at 0.3 mL/min.

o Mass Spectrometry: A Waters TQD mass spectrometer with an electrospray ionization (ESI)
source operating in positive ion mode is used. The analysis is performed in the multiple
reaction monitoring (MRM) mode. Key parameters include a capillary voltage of 1.5 kV, ion
source temperature of 130°C, and a desolvation gas temperature of 350°C. The ionic
transition monitored for 8-O-acetylharpagide is typically m/z 429.00 - 369.00.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and
pathways related to 8-O-Acetylharpagide.
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Caption: Experimental workflow for the isolation and analysis of 8-O-Acetylharpagide.
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Caption: Proposed metabolic pathway of 8-O-Acetylharpagide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b050260#spectroscopic-data-nmr-ms-of-8-o-
acetylharpagide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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